molecular formula C14H15ClN6O3 B11264743 N-(3-chlorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

N-(3-chlorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11264743
M. Wt: 350.76 g/mol
InChI Key: HOVCJVUQBFPDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural components, including a chlorophenyl group, a morpholine ring, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

    Incorporation of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-BROMOPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE
  • N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE

Uniqueness

N4-(3-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C14H15ClN6O3

Molecular Weight

350.76 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN6O3/c15-9-2-1-3-10(8-9)17-13-11(21(22)23)12(16)18-14(19-13)20-4-6-24-7-5-20/h1-3,8H,4-7H2,(H3,16,17,18,19)

InChI Key

HOVCJVUQBFPDKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.